Piperonyl alcohol

概要

説明

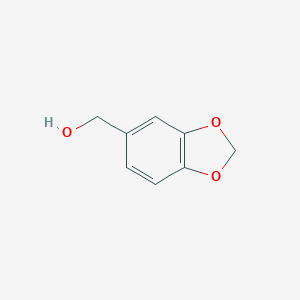

Piperonyl alcohol, also known as 1,3-benzodioxole-5-methanol, is an organic compound with the molecular formula C8H8O3. It is a white crystalline solid with a sweet, vanilla-like odor. This compound is a derivative of benzodioxole and is commonly used in the synthesis of fragrances, flavors, and pharmaceuticals .

準備方法

Synthetic Routes and Reaction Conditions: Piperonyl alcohol can be synthesized through several methods. One common method involves the reduction of piperonal (3,4-methylenedioxybenzaldehyde) using sodium borohydride or lithium aluminum hydride as reducing agents. The reaction typically occurs in an alcohol solvent at room temperature .

Industrial Production Methods: In industrial settings, this compound is often produced by the catalytic hydrogenation of piperonal. This process involves the use of a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures .

化学反応の分析

Oxidation Reactions

Oxidation is the most extensively studied reaction of piperonyl alcohol, yielding valuable intermediates such as piperonal (heliotropine) and piperonylic acid.

Catalytic Oxidation to Piperonal

-

Mechanistic Insight : Enzymatic oxidation by PeAAO2 involves abstraction of a hydrogen atom from the alcohol group, forming a reactive intermediate that reacts with oxygen to yield the aldehyde .

-

Industrial Relevance : The Pt-catalyzed method achieves near-quantitative conversion, making it suitable for large-scale synthesis .

Substitution and Functionalization Reactions

This compound participates in nucleophilic substitution and functionalization reactions, enabling C–N and C–O bond formation.

Deoxyamination with N-Haloimides

| Conditions | Reagents | Yield | Key Findings | Source |

|---|---|---|---|---|

| Room temperature, 12 hours | N-Chlorophthalimide, PPh₃ | 72% | Direct amination without diazo intermediates; forms phthalimide derivatives. |

-

Mechanism : The reaction proceeds via a phosphonium intermediate, where triphenylphosphine mediates the displacement of the hydroxyl group by the phthalimide anion .

Esterification

| Conditions | Reagents | Yield | Product | Source |

|---|---|---|---|---|

| 0°C → RT, 3 hours | Hexanoyl chloride, Et₃N | 90% | Piperonyl hexanoate (used in flavor/fragrance formulations). |

Metabolic Oxidation to Piperonylic Acid

-

In Vivo Pathway : Administered this compound undergoes hepatic hydrolysis to this compound, followed by oxidation to piperonylic acid (58% yield in rabbits) .

-

Enzyme Inhibition : Piperonylic acid, a major metabolite, acts as a mechanism-based inactivator of cytochrome P450 enzymes (e.g., CYP73A1), disrupting detoxification pathways in insects and plants .

Detoxification Role in Synergists

-

Mode of Action : this compound inhibits cytochrome P450 enzymes in insects, enhancing the efficacy of pyrethroid insecticides by blocking metabolic detoxification .

Biocatalytic Production of Aldehydes

| Substrate | Conditions | Yield | Catalyst | Source |

|---|---|---|---|---|

| Cumic alcohol | 300 mM, 20 hours | >90% | PeAAO2 | |

| 2-Thiophenemethanol | 300 mM, 20 hours | >90% | PeAAO2 |

科学的研究の応用

Pharmaceutical Applications

Piperonyl alcohol has been investigated for its potential in pharmaceutical formulations, particularly in the development of hydrogels for drug delivery systems.

Case Study: Hydrogels with Amphotericin B

A study explored the preparation of hydrogels based on piperonyl-imino-chitosan derivatives combined with the antifungal drug Amphotericin B. The hydrogels exhibited:

- High Swelling Ability : Demonstrating excellent water retention.

- Sustained Drug Release : Effective against five Candida strains, showcasing promising antifungal activity .

| Property | Value |

|---|---|

| Drug Release Rate | Sustained |

| Antifungal Activity | Effective against multiple strains |

| Biodegradability | Yes |

Fragrance and Flavor Industry

This compound is widely used as a flavor and fragrance agent due to its pleasant vanilla-like odor. It enhances sensory experiences in food and cosmetic products.

Application Method

It is typically incorporated into formulations for:

- Food Products : Enhancing flavor profiles.

- Cosmetics : Providing appealing scents.

Biocatalysis in Organic Synthesis

This compound serves as a substrate in biocatalytic processes for synthesizing valuable aldehydes, notably piperonal.

Case Study: Aryl-Alcohol-Oxidase-Mediated Synthesis

Research demonstrated the use of the enzyme PeAAO2 from Pleurotus eryngii to oxidize this compound into piperonal. Key findings include:

- Yield : 85% with >99% purity.

- Conversion Time : Achieved within 3 hours under optimized conditions.

- Space-Time Yield : 9.5 g/L/h .

| Parameter | Value |

|---|---|

| Enzyme Used | PeAAO2 |

| Product Yield | 85% |

| Reaction Time | 3 hours |

Agricultural Applications

This compound is also recognized for its role as an insecticide synergist. It acts by inhibiting cytochrome P450 enzymes in insects, which are crucial for metabolizing insecticides.

作用機序

The mechanism of action of piperonyl alcohol varies depending on its application. In biochemical assays, it acts as a substrate for enzymes, undergoing oxidation or reduction reactions. In the synthesis of pharmaceuticals, this compound serves as a building block, participating in various chemical reactions to form active pharmaceutical ingredients .

類似化合物との比較

Piperonal (3,4-methylenedioxybenzaldehyde): Used in the synthesis of fragrances and flavors.

Piperonylic acid (3,4-methylenedioxybenzoic acid): Used in the synthesis of pharmaceuticals and as an intermediate in organic synthesis

Piperonyl alcohol’s versatility and unique chemical properties make it a valuable compound in various fields of research and industry.

生物活性

Piperonyl alcohol (C₁₁H₁₂O₃) is a benzodioxole derivative known for its diverse biological activities and applications in various fields, including agriculture, fragrance production, and organic synthesis. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by a methylene bridge connecting two oxygen-containing aromatic rings. This structure contributes to its reactivity and versatility as an intermediate in organic synthesis and its role in biological systems.

Enzyme Inhibition

This compound is recognized for its ability to inhibit cytochrome P450 enzymes, which are crucial for the detoxification processes in insects. By binding to these enzymes, this compound prolongs the activity of insecticides, enhancing their lethal effects on target pests. This property has significant implications for pest control strategies in agriculture.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. Its efficacy has been tested against bacteria and fungi, suggesting potential applications in developing antimicrobial agents .

Biocatalytic Applications

This compound serves as a substrate for biocatalytic processes. For instance, it can be oxidized by aryl-alcohol oxidase enzymes to produce valuable compounds such as piperonal, which is widely used in the fragrance industry. Studies have shown that the enzyme PeAAO2 from Pleurotus eryngii efficiently converts this compound into piperonal with high yields .

Research Findings and Case Studies

Therapeutic Implications

The inhibitory effects of this compound on cytochrome P450 enzymes suggest potential therapeutic applications in metabolic disorders where enzyme modulation is beneficial. Additionally, its antimicrobial properties may lead to new treatments for infections resistant to conventional antibiotics.

特性

IUPAC Name |

1,3-benzodioxol-5-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3/c9-4-6-1-2-7-8(3-6)11-5-10-7/h1-3,9H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHUIUXNAPJIDOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060089 | |

| Record name | 1,3-Benzodioxole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow powder; [Alfa Aesar MSDS] | |

| Record name | Piperonyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

BP: 157 °C at 16 mm Hg | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble in water, Soluble in ethanol, ethyl ether, benzene, chloroform, methanol; insoluble in ligroin | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.000254 [mmHg] | |

| Record name | Piperonyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16111 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Needles from petroleum ether, White to yellow powder, crystals or chunks | |

CAS No. |

495-76-1 | |

| Record name | Piperonyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=495-76-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Piperonyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000495761 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Piperonyl alcohol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,3-Benzodioxole-5-methanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,3-Benzodioxole-5-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Piperonyl alcohol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PIPERONYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4163K563GS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

58 °C | |

| Record name | Piperonyl alcohol | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8494 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and molecular weight of piperonyl alcohol?

A1: this compound has the molecular formula C8H8O3 and a molecular weight of 152.15 g/mol. []

Q2: What spectroscopic data are available for characterizing this compound?

A2: Researchers commonly use techniques like infrared (IR) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS) to characterize this compound. These methods provide information about its functional groups, connectivity, and fragmentation patterns. [, ]

Q3: Is this compound planar?

A3: No, this compound exhibits non-planarity due to the anomeric effect arising from the interaction between a non-bonded oxygen p orbital and the empty sigma*(CO) orbital involving the other oxygen atom within the 1,3-benzodioxole ring. []

Q4: How does this compound react in the presence of strong oxidants?

A4: this compound can be oxidized to piperonal (heliotropin) using various oxidants. For instance, researchers have demonstrated its oxidation using reagents like trans-[RuO3(OH)2]2-/S2O82- and (n-Pr4N)+[RuO4]- (TPAP). [, ]

Q5: Can this compound participate in radical reactions?

A5: Yes, this compound can act as an accelerator in the photoinitiated cationic polymerization of epoxides. Upon UV irradiation of an onium salt photoinitiator, generated aryl radicals abstract labile benzyl ether protons from this compound. The resulting benzyl ether radicals are oxidized to benzyl carbocations, contributing to an accelerated polymerization process. []

Q6: What are some applications of this compound in polymer chemistry?

A6: this compound shows promise as a biobased building block for pressure-sensitive adhesives (PSAs). Researchers have successfully synthesized UV-curable waterborne PSAs by copolymerizing piperonyl methacrylate, derived from this compound, with 2-octyl acrylate. []

Q7: Can this compound be used in dental resins?

A7: Research suggests that this compound is a viable alternative to conventional amines as a coinitiator in camphorquinone-based dental adhesive resins. Studies demonstrate comparable polymerization kinetics, mechanical properties, and improved water sorption compared to amine-containing counterparts. [, ]

Q8: Are there any applications of this compound in the synthesis of heterocyclic compounds?

A8: Yes, this compound serves as a starting material in the total synthesis of (±)-tazettine, a natural alkaloid. The synthesis leverages a novel [4+1] cycloaddition between dimethoxycarbene and a β-aryl vinyl isocyanate derived from this compound to construct the molecule's core structure. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。